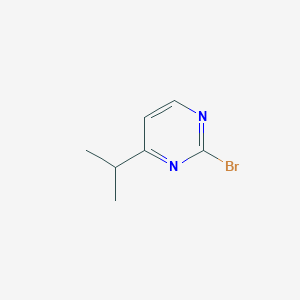
5-bromo-4-chloro-6-(propan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and an isopropyl group in this compound makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-chloro-6-ethylpyrimidine
- 5-Bromo-4-chloro-6-(tert-butyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its biological activity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1044768-52-6 |
|---|---|
Molekularformel |
C7H8BrClN2 |
Molekulargewicht |
235.51 g/mol |
IUPAC-Name |
5-bromo-4-chloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChI-Schlüssel |
ZOLRNOSZSJHRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



